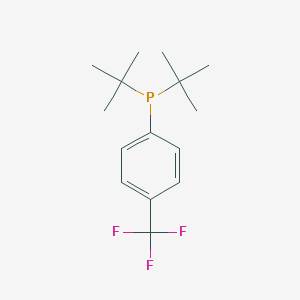

![molecular formula C11H13NS B175107 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] CAS No. 183-31-3](/img/structure/B175107.png)

3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

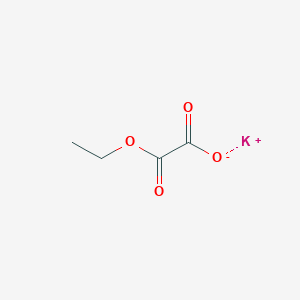

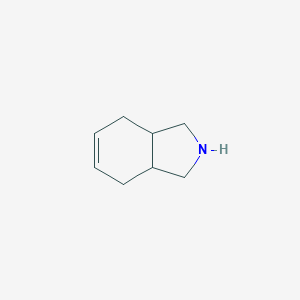

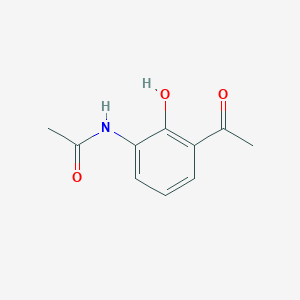

“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a chemical compound with the CAS Number: 183-31-3. Its molecular formula is C11H13NS and it has a molecular weight of 191.3 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is 1S/C11H13NS/c1-2-6-10-9 (5-1)12-11 (13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .Physical And Chemical Properties Analysis

“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a solid substance with a melting point of 50 - 52 degrees Celsius .科学的研究の応用

Antioxidant and Anticancer Agents

3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] derivatives have been identified as potent antioxidants and potential anticancer agents. For example, specific spiroindolinones with a benzothiazole moiety have shown strong antioxidant activities, such as scavenging DPPH* and ABTS*(+) radicals, reducing power, and inhibiting lipid peroxidation. Additionally, certain compounds within this class demonstrated cytotoxicity against CNS cancer cell lines, highlighting their potential as anticancer agents (Karalı et al., 2010).

Synthesis of Novel Spiro Systems

New biheterocyclic spiro systems, including those containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been developed. These systems offer a range of applications in chemical synthesis and drug development. For instance, a method for preparing 3'-methylspiro[1,4-benzodioxin-2(3H),2'(3'H)-benzothiazole] represents a novel approach in the synthesis of biheterocyclic spiro compounds (Dzvinchuk & Lozinsky, 2013).

Catalytic Asymmetric Synthesis

A catalytic asymmetric method for constructing a multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeleton has been developed. This process involves a one-pot [3+2] cyclization/semipinacol rearrangement sequence, indicating its potential in synthesizing bioactive molecules containing spiro[benzofurancyclopentane] skeleton units (Liu et al., 2019).

Antimicrobial and Antiviral Properties

Compounds containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] have shown significant antimicrobial and antiviral properties. Spiroindolinones bearing the benzothiazole moiety have demonstrated efficacy against strains like Staphylococcus aureus and Candida albicans, and weak antitubercular activity against Mycobacterium tuberculosis (Akdemir & Ermut, 2013).

Molecular Docking and Synthesis for Inhibition of MDM2-p53 Interaction

Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, synthesized from 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been studied for their potential in inhibiting the MDM2-p53 interaction. These compounds exhibit cytotoxic properties and antiproliferative activity, suggesting their relevance in tumor suppression research (Giofrè et al., 2016).

Influenza Virus Type B Inhibition

Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives has demonstrated effectiveness specifically in inhibiting influenza virus type B. This finding is significant in the context of antiviral drug development (Malpani et al., 2013).

Safety And Hazards

The safety information available indicates that “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

特性

IUPAC Name |

spiro[3H-1,3-benzothiazole-2,1'-cyclopentane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZBGVSNIQACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495112 |

Source

|

| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] | |

CAS RN |

183-31-3 |

Source

|

| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)